![molecular formula C13H16BrNO2 B1529091 3-(2-Bromophenyl)-1-morpholinopropan-1-one CAS No. 1704065-13-3](/img/structure/B1529091.png)
3-(2-Bromophenyl)-1-morpholinopropan-1-one
Overview
Description
“3-(2-Bromophenyl)-1-morpholinopropan-1-one” is a complex organic compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains a morpholinopropanone group, which is a type of morpholine, a common chemical structure found in various pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Synthesis of Monoisomeric Phthalocyanines
3-(2-Bromophenyl)-1-morpholinopropan-1-one: is utilized in the synthesis of monoisomeric phthalocyanines. These compounds are significant due to their stability and intense coloration, which are valuable in dyes and pigments. They also have applications in photodynamic therapy for cancer treatment .
Characterization of Phthalocyanine-Fullerene Dyads
The compound is instrumental in the characterization of phthalocyanine-fullerene dyads. These dyads are studied for their potential use in organic photovoltaic cells due to their ability to improve light absorption and charge separation efficiency .
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds .
properties
IUPAC Name |
3-(2-bromophenyl)-1-morpholin-4-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVNLBOHVQJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-morpholinopropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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